![molecular formula C12H21NO2 B13539943 Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-aminospiro[33]heptane-2-carboxylate is a synthetic organic compound known for its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. For example, a suitable diene and a dienophile can undergo a Diels-Alder reaction to form the spirocyclic system.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination. For instance, a halogenated spirocyclic intermediate can be treated with ammonia or an amine to introduce the amino group.
Protection of Functional Groups: Protecting groups, such as tert-butyl, are often introduced to protect reactive sites during the synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a scaffold for the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and selectivity of these interactions, leading to specific biological effects. The tert-butyl group can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which can alter its reactivity and biological activity.
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate:
Tert-butyl 2-azaspiro[3.3]heptane-6-ylcarbamate: This compound features a carbamate group, which can affect its stability and reactivity.
Uniqueness
Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. The presence of both the tert-butyl and amino groups provides a balance of stability and reactivity, making it a versatile compound for various applications. Its spirocyclic core offers a rigid and constrained framework, which can be advantageous in the design of molecules with specific three-dimensional shapes and properties.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2-aminospiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
OHBXNZVZRBZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Cyclohex-1-en-1-yl)ethyl][(6-methoxy-1,3-benzothiazol-2-yl)methyl]amine hydrochloride](/img/structure/B13539863.png)
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
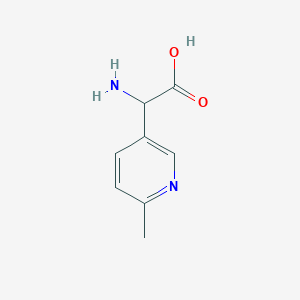
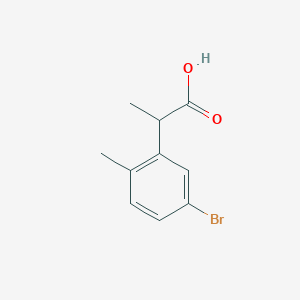
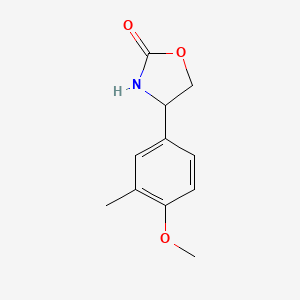

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

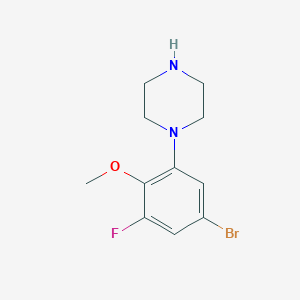
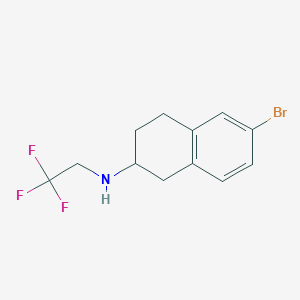
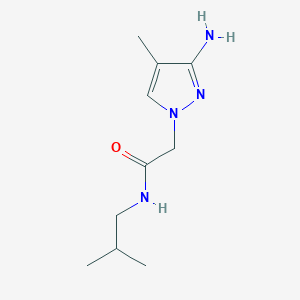
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
